o-Nitrophenyl caprate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

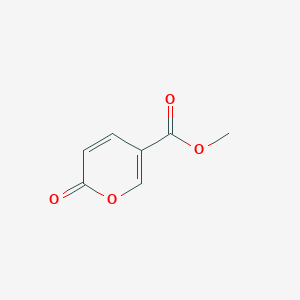

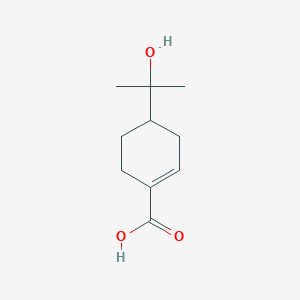

O-Nitrophenyl caprate, also known as ONPC, is a synthetic compound that is commonly used in scientific research. It is a substrate that is used to measure the activity of lipases, which are enzymes that break down fats. ONPC is a colorless to pale yellow crystalline powder that is soluble in organic solvents.

Wirkmechanismus

O-Nitrophenyl caprate is hydrolyzed by lipases to form o-nitrophenol and caprylic acid. The hydrolysis reaction is catalyzed by the active site of the lipase enzyme, which contains a serine residue that attacks the carbonyl group of o-Nitrophenyl caprate. The resulting intermediate is then hydrolyzed by water to yield o-nitrophenol and caprylic acid.

Biochemische Und Physiologische Effekte

O-Nitrophenyl caprate has no known biochemical or physiological effects on its own. However, it is commonly used to study the activity of lipases, which play a crucial role in lipid metabolism. Lipases are involved in the breakdown of dietary fats and the release of fatty acids, which are used as a source of energy by the body. Dysregulation of lipase activity has been linked to obesity, diabetes, and other metabolic disorders.

Vorteile Und Einschränkungen Für Laborexperimente

O-Nitrophenyl caprate is a widely used substrate for measuring lipase activity due to its high sensitivity and specificity. It is easy to handle and can be stored for long periods of time. However, o-Nitrophenyl caprate has some limitations in lab experiments. It is not suitable for measuring the activity of all lipases, as some lipases have different substrate specificities. Additionally, o-Nitrophenyl caprate is not suitable for measuring lipase activity in complex biological samples such as serum or tissue extracts.

Zukünftige Richtungen

There are several future directions for o-Nitrophenyl caprate research. One area of interest is the development of new lipase inhibitors for the treatment of obesity and other metabolic disorders. Another area of interest is the study of the role of lipases in cancer progression, as lipases have been implicated in tumor growth and metastasis. Additionally, o-Nitrophenyl caprate can be used in the development of new diagnostic tools for lipid metabolism disorders. Finally, the development of new substrates for measuring lipase activity is an ongoing area of research, as new compounds with higher sensitivity and specificity are needed.

Synthesemethoden

O-Nitrophenyl caprate can be synthesized by reacting o-nitrophenol with caprylic acid in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of o-Nitrophenyl caprate and dicyclohexylurea as a byproduct. The reaction can be carried out in a variety of solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide.

Wissenschaftliche Forschungsanwendungen

O-Nitrophenyl caprate is commonly used as a substrate to measure the activity of lipases, which are enzymes that break down fats. The enzyme activity is measured by monitoring the release of o-nitrophenol, which is a yellow compound that absorbs light at a wavelength of 405 nm. o-Nitrophenyl caprate is also used in the development of lipase inhibitors, which are used to treat obesity and other metabolic disorders. Additionally, o-Nitrophenyl caprate is used in the study of lipid metabolism and the development of new drugs.

Eigenschaften

CAS-Nummer |

104809-24-7 |

|---|---|

Produktname |

o-Nitrophenyl caprate |

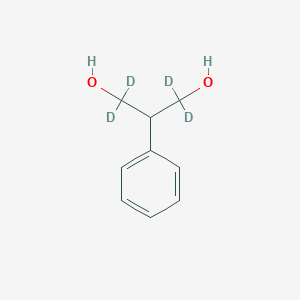

Molekularformel |

C16H23NO4 |

Molekulargewicht |

293.36 g/mol |

IUPAC-Name |

(2-nitrophenyl) decanoate |

InChI |

InChI=1S/C16H23NO4/c1-2-3-4-5-6-7-8-13-16(18)21-15-12-10-9-11-14(15)17(19)20/h9-12H,2-8,13H2,1H3 |

InChI-Schlüssel |

LNCYDBDIFKPOMC-UHFFFAOYSA-N |

SMILES |

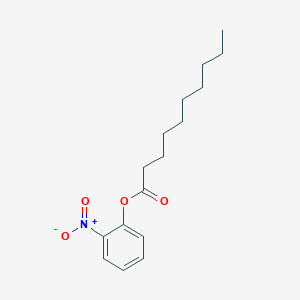

CCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] |

Kanonische SMILES |

CCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)